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Compound of Interest

(R)-3-Amino-3-(3-
Compound Name:
bromophenyl)propanoic acid

Cat. No.: B1270469

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-3-Amino-3-(3-
bromophenyl)propanoic acid

Introduction

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral, non-proteinogenic [3-amino acid
derivative. Its structural motif, featuring a bromophenyl group, makes it a valuable building
block in medicinal chemistry and pharmaceutical development.[1] Specifically, its utility has
been recognized in the synthesis of novel therapeutic agents targeting various neurological
disorders, where it can influence synaptic transmission.[1]

Accurate structural elucidation and confirmation are paramount in the drug discovery pipeline.
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and
nuclear magnetic resonance (NMR) spectroscopy data for (R)-3-Amino-3-(3-
bromophenyl)propanoic acid. As a senior application scientist, this guide moves beyond
mere data presentation, focusing on the causal links between molecular structure and spectral
output, the logic behind experimental design, and the interpretation of data to provide an
unambiguous structural confirmation.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into
complex spectral data. These properties dictate the expected outcomes in both mass
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spectrometry and NMR experiments.

Property Value Source

(3R)-3-amino-3-(3-
IUPAC Name ) ) [2]
bromophenyl)propanoic acid

CAS Number 788153-27-5 [3]
Molecular Formula CoH10BrNO:2 [2]
Molecular Weight 244.09 g/mol [2]
Exact Mass 242.98949 Da [2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and
elemental composition of a compound. For a molecule like (R)-3-Amino-3-(3-
bromophenyl)propanoic acid, the presence of bromine provides a highly distinctive isotopic
signature that serves as a primary validation checkpoint.

Experimental Protocol: Electrospray lonization (ESI-MS)

o Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent mixture
(e.g., 50:50 water:acetonitrile with 0.1% formic acid) to promote protonation.

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

« lonization Mode: Operate in positive ion mode to generate protonated molecular ions,
[M+H]*.

» Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-500.

e Tandem MS (MS/MS): Select the isotopic cluster corresponding to the [M+H]* ion for
collision-induced dissociation (CID) to elicit structurally informative fragment ions.[4] Vary
collision energy (e.g., 10-40 eV) to control the extent of fragmentation.
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Data Interpretation and Fragmentation Pathway

The mass spectrum is analyzed for two key features: the molecular ion and its fragmentation
pattern. Fragmentation is the process where energetically unstable molecular ions dissociate
into smaller, stable ions, providing a "fingerprint" of the molecule's structure.[5]

The presence of a single bromine atom is the most salient feature. Bromine has two stable
isotopes, 7°Br and 8!Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).
This results in a characteristic A+2 isotopic pattern, where two peaks of roughly equal intensity
are observed, separated by 2 m/z units.

« Expected [M(7°Br)+H]*: 242.98949 + 1.00783 = 243.99732 m/z
e Expected [M(®1Br)+H]*: 244.98744 + 1.00783 = 245.99527 m/z

The observation of this 1:1 doublet at ~m/z 244 and 246 is the first confirmation of the
compound's elemental composition.

In tandem MS, the selected precursor ion is fragmented. For 3-amino acids, fragmentation
often involves neutral losses from the propanoic acid backbone and cleavages around the
benzylic carbon.
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Observed m/z
(Isotopic Pair)

Proposed
Fragment Structure

Neutral Loss

Mechanistic
Rationale

198 /200

[M+H - H20 - COJ* or
[CsHoBrN]*

H20 (18 Da) & CO (28
Da)

Sequential loss from
the carboxylic acid
group is a common
pathway for amino
acids.

184 /186

[M+H - COOH - NH2]*
or [C7HeBI]*

HCOOH (46 Da) &
NHs (17 Da)

This corresponds to
the bromophenyl-
ethenyl cation, a
stable fragment
resulting from the
cleavage of the Ca-Cf3
bond and loss of the
amino and carboxyl
groups. This fragment
is noted in the
PubChem GC-MS
data for the parent

compound.[2]

104

[C7HeN]*

C2H402 & Br

Loss of the bromo
substituent and the
carboxylic acid group,
leaving a
phenylmethaniminium

ion.

The fragmentation of 3-amino acids can be complex and may differ from a-amino acids, with

fragmentation pathways that can involve the entire backbone.[6]

MS Analysis Workflow

Caption: Workflow for MS analysis and structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. By analyzing chemical shifts, signal multiplicities, and integration, a complete
structural map can be assembled.

Experimental Protocol: *H and **C NMR

o Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated
solvent. Dimethyl sulfoxide-de (DMSO-de) is an excellent choice as it effectively solubilizes
the zwitterionic form of the amino acid and allows for the observation of exchangeable -NH:z
and -COOH protons.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

» 'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless
Enhancement by Polarization Transfer) experiment can be run to differentiate between CH,
CHz, and CHs carbons.

e 2D NMR (Optional but Recommended): A COSY (Correlation Spectroscopy) experiment can
confirm H-H couplings, while an HSQC (Heteronuclear Single Quantum Coherence)
experiment will correlate directly bonded protons and carbons.

Predicted *H NMR Spectral Data (in DMSO-des, 400 MHZ)

The *H NMR spectrum is predicted to show distinct signals for the aromatic, methine, and
methylene protons. The chemical environment of each proton dictates its resonance frequency
(chemical shift).[7]
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Proton

Predicted 6
Assignment (ppm)

Multiplicity

Integration

Coupling
Constant (J,
Hz)

Rationale

Ar-H (H2, H4,
H5, H6)

72-76

Multiplets

4H

~2-8 Hz

The four
protons on
the
bromophenyl
ring will
appear as
distinct
multiplets due
to their
unique
electronic
environments
and
ortho/meta

coupling.

CH-NH: (a-H)

~4.2-4.4

Triplet (t) or
dd

1H

~6-8 Hz

This methine
proton is
coupled to
the two
adjacent
methylene
protons,
appearing as
a triplet if J-
couplings are
similar, or a
doublet of
doublets (dd)
if they are

different.

CH2-COOH
(B-H)

~2.6-2.8

Doublet of
doublets (dd)

2H

~6-8, ~15 Hz

These two
protons are

diastereotopi
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¢ and
coupled to
the a-H. They
will appear as
a complex
multiplet,
often
resembling a
pair of
doublets of

doublets.

The acidic
proton is
highly
deshielded
COOH ~12.0 Broad Singlet  1H - and its signal
is typically
broad due to
chemical

exchange.

Amine
protons also
exhibit broad
signals due to
NH:2 ~8.2 Broad Singlet  2H - exchange
and
quadrupolar
effects from
the nitrogen

atom.

Predicted *C NMR Spectral Data (in DMSO-de, 101 MHZz)

The proton-decoupled 3C NMR spectrum will show nine distinct signals, corresponding to each
unique carbon atom in the molecule.
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Carbon Assignment Predicted & (ppm) Rationale

The carbonyl carbon of a

carboxylic acid is highly
C=0 (Carboxyl) ~172-174 _

deshielded and appears far

downfield.

The ipso-carbon to which the
Ar-C (Quaternary C1) ~145-147 amino-propyl chain is
attached.

The carbon directly bonded to

bromine is shielded relative to
Ar-C (C-Br) ~121-123 )

other aromatic carbons but

identifiable.

The four protonated aromatic
carbons will appear in this
region. Their exact shifts
Ar-CH (C2, C4, C5, C6) ~125-132 ] N
depend on their position
relative to the bromine and

alkyl substituents.

The benzylic carbon bonded to
CH-NH: (a-C) ~49-51 _
the nitrogen atom.

The methylene carbon
CH2-COOH (B-C) ~40-42 adjacent to the carboxylic acid

group.

NMR Analysis Workflow

Caption: Systematic workflow for NMR data analysis.

Conclusion

The structural elucidation of (R)-3-Amino-3-(3-bromophenyl)propanoic acid is achieved
through a synergistic application of mass spectrometry and NMR spectroscopy. MS analysis,
anchored by the characteristic 1:1 isotopic doublet at m/z 244/246, unequivocally confirms the
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molecular formula and the presence of a bromine atom. Tandem MS experiments further
corroborate the backbone structure through predictable fragmentation patterns.

Complementarily, *H and 3C NMR spectroscopy provide a detailed map of the molecule's
covalent framework. The distinct chemical shifts, integrations, and coupling patterns observed
in the spectra align perfectly with the proposed structure, confirming the connectivity of the 3-
bromophenyl ring, the chiral center, and the propanoic acid chain. Together, these orthogonal
analytical techniques provide a self-validating system, delivering an unambiguous and
trustworthy confirmation of the identity and structure of (R)-3-Amino-3-(3-
bromophenyl)propanoic acid, a critical requirement for its application in research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1270469#spectroscopic-data-nmr-ms-of-r-3-amino-3-
3-bromophenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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